molecular formula C22H21N3O5 B11475242 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11475242
M. Wt: 407.4 g/mol
InChI Key: ZNXNGGBFWRCYIS-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound known for its potential applications in various scientific fields. This compound features a complex structure that includes a benzodioxole moiety, a dimethoxyphenyl group, and a pyrazolopyridinone core. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, typically starting with the preparation of the benzodioxole and dimethoxyphenyl intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the pyrazolopyridinone core. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or dimethoxyphenyl groups, leading to the formation of substituted products. Common reagents used in these reactions include acids, bases, and transition metal catalysts. .

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique structural features and diverse applications. Similar compounds include:

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C22H21N3O5/c1-27-14-4-6-18(28-2)16(8-14)15-9-21(26)24-22-17(15)10-23-25(22)11-13-3-5-19-20(7-13)30-12-29-19/h3-8,10,15H,9,11-12H2,1-2H3,(H,24,26)

InChI Key

ZNXNGGBFWRCYIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=C2C=NN3CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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